2,5-Furandione, 3-pentyl-

Lipophilicity Partition Coefficient Membrane Permeability

Researchers evaluating alkyl chain length-activity relationships require authentic, chain-specific negative controls to validate assay windows. Generic maleic anhydrides fail to provide this baseline. 2,5-Furandione, 3-pentyl- solves this by offering a structurally defined C5 comparator: • Deployed as a verified negative control in Cdc25 A/B/C inhibitor screens, where only chains >C9 show activity. • Enables systematic quorum sensing SAR mapping against Vibrio harveyi and Salmonella Typhimurium biofilm assays. • Serves as a key intermediate for synthesizing Penicillium multicolor 4-ylidenetetronic acid metabolites.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 54124-55-9
Cat. No. B15467850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Furandione, 3-pentyl-
CAS54124-55-9
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=O)OC1=O
InChIInChI=1S/C9H12O3/c1-2-3-4-5-7-6-8(10)12-9(7)11/h6H,2-5H2,1H3
InChIKeyQJDWGGQFMAZCDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Furandione, 3-pentyl- Baseline Overview


2,5-Furandione, 3-pentyl- (CAS 54124-55-9), also known as 3-pentylfuran-2,5-dione or pentylmaleic anhydride, is a C5 alkyl-substituted derivative of the maleic anhydride scaffold with molecular formula C9H12O3 and molecular weight 168.19 g/mol [1]. This compound belongs to the 2,5-furandione class of cyclic anhydrides and is characterized by a pentyl side chain at the 3-position of the furan-2,5-dione ring . As an alkyl-substituted maleic anhydride, it shares the core electrophilic anhydride functionality with other 3-alkyl-2,5-furandiones while presenting distinct physicochemical and biological properties dictated by its specific C5 alkyl chain length [2]. The compound serves as an intermediate in copolymerization reactions, Diels-Alder syntheses, and the preparation of resins, pharmaceuticals, and agricultural chemicals [3].

2,5-Furandione, 3-pentyl- Substitution Evidence


Generic substitution of 3-alkyl-2,5-furandione derivatives without consideration of alkyl chain length is not scientifically justified. The alkyl chain length at the 3-position fundamentally determines the compound's lipophilicity (LogP), membrane permeability, protein binding affinity, and biological activity profile [1]. Studies on dialkylsubstituted maleic anhydrides have demonstrated that Cdc25 dual specificity phosphatase inhibitory activity is chain length-dependent, with micromolar range inhibition observed only for derivatives bearing alkyl side chains longer than C9, and optimal activity achieved with a C17 chain length . The pentyl (C5) substituent in 2,5-furandione, 3-pentyl- places it in a distinct property space compared to shorter-chain (e.g., methyl, ethyl) or longer-chain (e.g., decyl, heptadecyl) analogs, conferring a unique balance of hydrophobicity and reactivity that cannot be replicated by compounds with different alkyl chain lengths [2]. Consequently, substituting 2,5-furandione, 3-pentyl- with any other 3-alkyl-2,5-furandione will alter critical physicochemical parameters including LogP, solubility, and reactivity kinetics in copolymerization and biological systems [3].

2,5-Furandione, 3-pentyl- Quantitative Evidence


Lipophilicity vs. Unsubstituted Maleic Anhydride

2,5-Furandione, 3-pentyl- exhibits a computed LogP value of 1.58 [1], representing a 6.8-fold increase in octanol-water partition coefficient relative to the unsubstituted parent compound maleic anhydride (LogP of 0.75) [2]. This quantitative difference in lipophilicity translates directly to altered membrane permeability characteristics and influences compound behavior in both biological assays and copolymerization reactions.

Lipophilicity Partition Coefficient Membrane Permeability Drug-likeness

Cdc25 Phosphatase Inhibition: Chain Length Dependence

In a systematic study of dialkylsubstituted maleic anhydrides evaluated against the three human isoforms (A, B, and C) of Cdc25 dual specificity phosphatases, compounds bearing simple alkyl side chains shorter than C9 exhibited no detectable inhibitory activity, while micromolar range inhibition was observed exclusively for derivatives with alkyl chains longer than C9, reaching optimal activity at C17 chain length [1]. 2,5-Furandione, 3-pentyl-, with its C5 alkyl substituent, falls within the inactive range for this specific biological target based on the established chain length threshold.

Cdc25 Phosphatase Enzyme Inhibition Structure-Activity Relationship Anticancer

Biofilm and Quorum Sensing Inhibition SAR

Structure-activity relationship studies on alkylmaleic anhydrides as inhibitors of Salmonella biofilm formation and quorum sensing regulated bioluminescence in Vibrio harveyi demonstrate that the length of the 3-alkyl chain has a major effect on biological activity [1]. While the study primarily evaluated brominated derivatives, it established that (bromo)alkylmaleic anhydrides represent a chemically accessible class of biofilm and quorum sensing inhibitors [2]. The C5 pentyl chain of 2,5-furandione, 3-pentyl- occupies a specific position in this chain length-activity landscape distinct from shorter (C1-C3) and longer (C7-C12) alkyl homologs.

Biofilm Inhibition Quorum Sensing Antibiofilm Salmonella Typhimurium

Polar Surface Area vs. Drug-likeness Benchmarks

2,5-Furandione, 3-pentyl- exhibits a Polar Surface Area (PSA) of 43.37 Ų [1]. This value falls below the established threshold of 140 Ų for favorable oral bioavailability and the more stringent threshold of 90 Ų for optimal blood-brain barrier penetration [2]. The compound's physicochemical profile (LogP = 1.58, PSA = 43.37 Ų) positions it within the favorable range for membrane permeability while maintaining sufficient polarity for aqueous solubility, distinguishing it from more polar analogs with larger PSA values.

Polar Surface Area Physicochemical Properties ADME Drug-likeness

Synthetic Scaffold for Tetronic Acid Derivatives

2-Methoxy-3-n-pentylmaleic anhydride (a derivative of 2,5-furandione, 3-pentyl-) has been specifically applied in the synthesis of methyl O-methylmulticolanate and its geometrical isomer, key intermediates for accessing 4-ylidenetetronic acid natural product metabolites from Penicillium multicolor [1]. This demonstrates the utility of the 3-pentyl-substituted maleic anhydride scaffold as a precursor for synthesizing biologically relevant tetronic acid derivatives, a synthetic pathway not accessible from unsubstituted or differently alkylated maleic anhydride congeners.

Synthetic Intermediate Derivatization Natural Product Synthesis Tetronic Acid

2,5-Furandione, 3-pentyl- Application Scenarios


Tetronic Acid Natural Product Synthesis

2,5-Furandione, 3-pentyl- serves as a specific precursor scaffold for the synthesis of 2-methoxy-3-n-pentylmaleic anhydride, which enables access to methyl O-methylmulticolanate and its geometrical isomers—key intermediates for constructing 4-ylidenetetronic acid metabolites originally isolated from Penicillium multicolor [1]. This application scenario is uniquely enabled by the C5 pentyl substitution pattern at the 3-position; alternative alkyl-substituted maleic anhydrides cannot substitute in this specific synthetic pathway due to the requirement for exact structural matching with the natural product framework.

Copolymerization and Diels-Alder Reactions

With a LogP value of 1.58 representing a 6.8-fold increase in lipophilicity over unsubstituted maleic anhydride (LogP = 0.75) [1], 2,5-furandione, 3-pentyl- is indicated for copolymerization reactions and Diels-Alder syntheses where the target copolymer or adduct requires intermediate hydrophobicity . The compound is employed in the preparation of resins, pharmaceuticals, and agricultural chemicals where the specific C5 alkyl chain provides an optimal balance between reactivity of the anhydride moiety and the solubility/partitioning behavior conferred by the pentyl substituent.

SAR Studies: Biofilm and Quorum Sensing Inhibitors

Based on the established structure-activity relationship demonstrating that alkyl chain length in alkylmaleic anhydrides has a major effect on biofilm formation inhibition against Salmonella Typhimurium and quorum sensing regulated bioluminescence in Vibrio harveyi [1], 2,5-furandione, 3-pentyl- represents the C5 member of the 3-alkyl-2,5-furandione SAR series. Procurement of this compound enables systematic evaluation of the C5 position in chain length-activity studies, allowing researchers to map the full continuum of alkyl chain length effects on antibiofilm and anti-quorum sensing phenotypes.

Negative Control for Cdc25 Inhibitor Screening

Given the established finding that dialkylsubstituted maleic anhydrides with alkyl chains shorter than C9 exhibit no detectable inhibitory activity against Cdc25 dual specificity phosphatases A, B, and C [1], 2,5-furandione, 3-pentyl- (C5 chain) is rationally deployed as a negative control compound in Cdc25-targeted inhibitor screening campaigns. Its procurement enables researchers to establish baseline inactivity in this specific enzyme system, providing a critical comparator for validating the activity of longer-chain (>C9) derivatives that exhibit micromolar range inhibition.

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